molecular formula C10H10N2O B1256642 5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde CAS No. 36746-27-7

5-((1H-Pyrrol-2-YL)methyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1256642
CAS RN: 36746-27-7
M. Wt: 174.2 g/mol
InChI Key: ISENAACUQSHFKZ-UHFFFAOYSA-N
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Patent
US07745618B2

Procedure details

1-Formyldipyrromethane 2 is the key precursor for the porphine synthesis described herein. Formylation of dipyrromethane via Vilsmeier or Grignard reagent mediated syntheses21 results in multiple byproducts, requiring tedious chromatographic separation for the purification of 1-formyldipyrromethane (2). The TLC and 1H NMR analyses of the crude reaction mixture obtained from Vilsmeier formylation of dipyrromethane showed the presence of three components: starting dipyrromethane (3), 1-formyldipyrromethane (2), 1,9-diformyldipyrromethane (4), and an unknown byproduct (tentatively assigned as a 2-formyldipyrromethane) in a ratio of 7:20:4:1. We were able to separate the desired 2 in 46% yield (without using a tin complexation strategy); however, the purification required lengthy column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:5]=[C:4]([CH2:6][C:7]2[NH:11][C:10](C=O)=[CH:9][CH:8]=2)[NH:3][CH:2]=1.C12C=C3N=C(C=C3)C=C3NC(C=C3)=CC3=NC(C=C3)=CC(N1)=CC=2>>[CH:9]1[CH:8]=[C:7]([CH2:6][C:4]2[NH:3][CH:2]=[CH:1][CH:5]=2)[NH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CNC(=C1)CC2=CC=C(N2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=CC=C(N1)C=C1C=CC(=N1)C=C1C=CC(N1)=CC=1C=CC(N1)=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CNC(=C1)CC2=CC=CN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.